molecular formula C22H20O7 B11162633 methyl {7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate

methyl {7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate

Cat. No.: B11162633
M. Wt: 396.4 g/mol
InChI Key: FJVREOJUMYALSQ-UHFFFAOYSA-N
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Description

Methyl {7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a complex organic compound that belongs to the class of chromen-2-one derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Chemical Reactions Analysis

Methyl {7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Scientific Research Applications

Methyl {7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.

    Medicine: Chromen-2-one derivatives are known for their anti-inflammatory, anticoagulant, and anticancer properties, which could be explored for therapeutic applications.

    Industry: The compound can be used in the development of new materials with specific properties, such as UV absorbers or fluorescent dyes.

Mechanism of Action

The mechanism of action of methyl {7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate involves its interaction with specific molecular targets and pathways. The chromen-2-one moiety is known to interact with various enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects such as anti-inflammatory or anticancer activity.

Comparison with Similar Compounds

Methyl {7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their functional groups and overall molecular architecture, which can lead to variations in their chemical reactivity and biological activity. The unique combination of the methoxyphenyl and chromen-2-one moieties in this compound makes it distinct and potentially more versatile in its applications.

Properties

Molecular Formula

C22H20O7

Molecular Weight

396.4 g/mol

IUPAC Name

methyl 2-[7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2-oxochromen-3-yl]acetate

InChI

InChI=1S/C22H20O7/c1-13-17-9-8-16(10-20(17)29-22(25)18(13)11-21(24)27-3)28-12-19(23)14-4-6-15(26-2)7-5-14/h4-10H,11-12H2,1-3H3

InChI Key

FJVREOJUMYALSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)C3=CC=C(C=C3)OC)CC(=O)OC

Origin of Product

United States

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